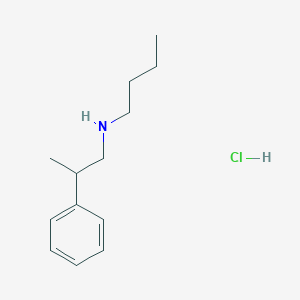

Butyl(2-phenylpropyl)amine hydrochloride

Description

Contextualization within Amine Chemistry and Related Classes

Butyl(2-phenylpropyl)amine (B3145341) hydrochloride is a secondary amine and a member of the substituted phenethylamine (B48288) class. The core structure of phenethylamine consists of a phenyl ring attached to an ethylamine (B1201723) backbone. nih.govnih.gov In the case of Butyl(2-phenylpropyl)amine hydrochloride, several key substitutions differentiate it from the parent compound. Firstly, there is a methyl group on the alpha-carbon of the ethyl chain, creating a 2-phenylpropylamine (B128651) structure. Secondly, a butyl group is attached to the nitrogen atom of the amine, forming a secondary amine. The hydrochloride salt form indicates that the basic amine has been reacted with hydrochloric acid to form a more stable, water-soluble salt.

The structural formula of any substituted phenethylamine contains a phenyl ring connected to an amino (NH) group through a two-carbon sidechain. nih.govwikipedia.org These compounds can be categorized based on the substitution of hydrogen atoms on the phenyl ring, the sidechain, or the amino group. nih.govwikipedia.org this compound fits within the N-alkylated and alpha-substituted phenethylamines.

The properties of substituted phenethylamines can be significantly altered by these molecular modifications. For instance, the addition of an alpha-methyl group, as seen in amphetamine (alpha-methylphenethylamine), can increase metabolic stability and alter pharmacological activity compared to the parent phenethylamine. nih.gov N-alkylation, the substitution on the amine's nitrogen, also plays a crucial role in modulating a compound's properties. Early research suggested that N-alkylation with simple alkyl groups like methyl, ethyl, or propyl tended to decrease activity at certain receptors. nih.gov However, the specific effects of an N-butyl group on a 2-phenylpropylamine backbone are not widely reported, making it an area of academic curiosity.

Rationale for Academic Investigation of Substituted Phenethylamines and Alkylamines

The academic investigation into substituted phenethylamines and alkylamines is driven by their vast therapeutic potential and their profound effects on biological systems. nih.govnih.gov This class of compounds includes a wide array of substances with diverse pharmacological activities, such as central nervous system stimulants, hallucinogens, empathogens, antidepressants, and appetite suppressants. wikipedia.org

A primary focus of research is the interaction of these compounds with monoamine neurotransmitter systems, including those for serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862). nih.gov By systematically altering the structure of phenethylamines, researchers can probe the structure-activity relationships (SAR) that govern their binding to and activity at various receptors and transporters. nih.gov For example, studies on N-benzyl phenethylamines have shown that this specific substitution can dramatically enhance both binding affinity and functional activity at serotonin 5-HT2A receptors, leading to the development of highly selective agonists. nih.govnih.gov

The investigation of N-alkylated phenethylamines, including those with butyl substitutions, allows researchers to understand how the size and lipophilicity of the alkyl group influence a molecule's ability to cross the blood-brain barrier and interact with its biological targets. nih.gov This exploration can lead to the development of novel therapeutic agents with improved selectivity and pharmacokinetic profiles. For instance, bupropion, a substituted cathinone (B1664624) and phenethylamine derivative, is an effective antidepressant that functions as a norepinephrine-dopamine reuptake inhibitor. wikipedia.org

The study of phenethylamine analogs also contributes to a deeper understanding of fundamental neurochemical processes and the pathophysiology of various neurological and psychiatric disorders. nih.gov

Historical Development of Analogous Chemical Structures in Research

The history of phenethylamine research begins with naturally occurring compounds. Mescaline, a psychedelic found in the peyote cactus, is a classic example of a naturally occurring substituted phenethylamine and has been used in ceremonial contexts for thousands of years. nih.gov The scientific journey into synthetic phenethylamines gained significant momentum with the discovery and synthesis of amphetamine in the late 19th and early 20th centuries. nih.gov

In the mid-20th century, extensive research was conducted to explore the therapeutic potential of various phenethylamine derivatives. This led to the development of numerous drugs for a range of conditions. wikipedia.org The latter half of the 20th century saw a surge in the synthesis and study of a vast number of phenethylamine analogs, notably by researchers like Alexander Shulgin. His work systematically explored the effects of various substitutions on the phenethylamine scaffold, leading to the creation of many novel psychoactive compounds. nih.gov

More recently, research has focused on developing highly selective ligands for specific receptor subtypes, such as the 5-HT2A receptor, for use as tools in neuroscience research and as potential therapeutics. nih.govnih.gov The development of N-benzylphenethylamines, or "NBOMes," is a prime example of this modern approach. nih.gov While the specific historical development of Butyl(2-phenylpropyl)amine is not well-documented, it falls within the logical progression of phenethylamine research, where the systematic variation of alkyl substituents on the nitrogen atom is a common strategy to explore the structure-activity landscape of this important class of compounds. nih.gov

Chemical Compound Information

| Compound Name |

| This compound |

| Amphetamine |

| Bupropion |

| Mescaline |

| N-benzyl phenethylamines |

| 2-phenylpropylamine |

| N-butyl-alpha-methylbenzylamine |

| N-methyl-2-phenylpropan-1-amine |

Physicochemical Properties of Butyl(2-phenylpropyl)amine and Related Compounds

| Property | Butyl(2-phenylpropyl)amine (Predicted) | N-butyl-alpha-methylbenzylamine nih.gov | 2-Phenylpropylamine nih.gov |

| Molecular Formula | C13H21N | C12H19N | C9H13N |

| Molecular Weight | 191.31 g/mol | 177.29 g/mol | 135.21 g/mol |

| IUPAC Name | N-butyl-2-phenylpropan-1-amine | N-(1-phenylethyl)butan-1-amine | 2-phenylpropan-1-amine |

| CAS Number | Not available | 5412-64-6 | 582-22-9 |

| Boiling Point | Not available | Not available | Not available |

| Melting Point | Not available | Not available | Not available |

| Solubility | Not available | Not available | Not available |

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-(2-phenylpropyl)butan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N.ClH/c1-3-4-10-14-11-12(2)13-8-6-5-7-9-13;/h5-9,12,14H,3-4,10-11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBECLCFWGVESKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC(C)C1=CC=CC=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Butyl 2 Phenylpropyl Amine Hydrochloride

Strategies for Carbon-Nitrogen Bond Formation

The creation of the bond between the butyl group and the 2-phenylpropyl moiety is the central transformation in the synthesis of the target compound. Several classical and modern organic chemistry reactions can be employed for this purpose.

Reductive amination is a highly effective and widely used method for synthesizing amines from carbonyl compounds. libretexts.orgorganic-chemistry.org This process involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. libretexts.orgyoutube.com For the synthesis of Butyl(2-phenylpropyl)amine (B3145341), this typically involves reacting 2-phenylpropionaldehyde or phenyl-2-propanone with butylamine (B146782).

The reaction proceeds via the initial formation of a carbinolamine, which then dehydrates to form an iminium ion. This intermediate is subsequently reduced by a hydride reagent present in the reaction mixture. A variety of reducing agents can be employed, with the choice often depending on the specific substrates and desired reaction conditions. Sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are common laboratory-scale reagents for this transformation. libretexts.orgyoutube.com Sodium cyanoborohydride is particularly useful as it is a milder reducing agent that selectively reduces the protonated imine intermediate over the starting carbonyl compound. youtube.com Another common reagent is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is also mild and effective. libretexts.org

Catalytic hydrogenation, using hydrogen gas (H₂) over a metal catalyst such as nickel, platinum, or palladium, represents an alternative and industrially scalable approach. libretexts.org This method is employed in the commercial synthesis of related compounds like amphetamine from phenyl-2-propanone. libretexts.org

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, Room Temp | Readily available, inexpensive | Can reduce the aldehyde starting material; may require pH control |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol or Ethanol, pH 6-7 | Mild, selectively reduces iminium ion youtube.com | Toxic cyanide byproduct |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE) or THF, Room Temp | Mild, non-toxic, commercially available | More expensive than NaBH₄ |

| Catalytic Hydrogenation (H₂/Catalyst) | H₂ gas, Ni, Pd, or Pt catalyst, pressure | Scalable, high yielding, clean | Requires specialized high-pressure equipment |

The direct alkylation of a primary amine with an alkyl halide is a fundamental method for forming C-N bonds. wikipedia.org In the context of synthesizing Butyl(2-phenylpropyl)amine, this would involve the reaction of butylamine with a suitable 2-phenylpropyl electrophile, such as 2-phenylpropyl bromide or chloride. This reaction is a nucleophilic aliphatic substitution (SN2) reaction. libretexts.org

A significant challenge in this approach is the potential for overalkylation. masterorganicchemistry.com The secondary amine product is often more nucleophilic than the primary amine starting material, leading to a subsequent reaction with the alkyl halide to form a tertiary amine and, ultimately, a quaternary ammonium (B1175870) salt. wikipedia.orgmasterorganicchemistry.com To favor the desired monoalkylation, a large excess of the starting amine (butylamine) can be used to increase the probability of the alkyl halide reacting with the primary amine rather than the secondary amine product. libretexts.org

The choice of the leaving group on the 2-phenylpropyl precursor is also critical. Bromides are generally more reactive than chlorides, while tosylates and mesylates are also excellent leaving groups that can be used. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction, which would otherwise protonate the amine starting material, rendering it non-nucleophilic. libretexts.org

| Precursor (2-Phenylpropyl-X) | Leaving Group (X) | Reactivity | Preparation Notes |

| 2-Phenylpropyl chloride | -Cl | Moderate | Prepared from 2-phenyl-2-propanol (B165765) with HCl or SOCl₂ |

| 2-Phenylpropyl bromide | -Br | High | Prepared from 2-phenyl-2-propanol with HBr or PBr₃ libretexts.org |

| 2-Phenylpropyl tosylate | -OTs | Very High | Prepared from 2-phenyl-2-propanol with tosyl chloride |

| 2-Phenylpropyl mesylate | -OMs | Very High | Prepared from 2-phenyl-2-propanol with mesyl chloride |

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer a powerful strategy for rapidly building molecular complexity. nih.gov The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that can be adapted for the synthesis of amine derivatives. organic-chemistry.orgacs.org

The classical Ugi reaction involves an aldehyde, a primary amine, a carboxylic acid, and an isocyanide. wikipedia.orgthieme-connect.de To synthesize a precursor to Butyl(2-phenylpropyl)amine, one could employ 2-phenylpropionaldehyde as the aldehyde component and butylamine as the amine component. The other two components would be a carboxylic acid (e.g., acetic acid) and an isocyanide (e.g., tert-butyl isocyanide).

| Component | Example Compound | Role in Reaction |

| Aldehyde | 2-Phenylpropionaldehyde | Carbonyl component, forms imine organic-chemistry.org |

| Amine | Butylamine | Primary amine, forms imine organic-chemistry.org |

| Carboxylic Acid | Acetic Acid | Provides the acyl group organic-chemistry.org |

| Isocyanide | tert-Butyl isocyanide | Provides the C-terminus of the dipeptide-like product organic-chemistry.org |

Precursor Synthesis and Functional Group Transformations

The successful application of the above strategies depends on the availability of the key starting materials. This subsection outlines common synthetic routes to the required aldehyde and halide precursors.

2-Phenylpropionaldehyde, also known as hydratropic aldehyde, is a key starting material for the reductive amination and multicomponent reaction pathways. It is a commercially available compound used in the fragrance industry. mdma.chsciencemadness.org Several industrial and laboratory-scale syntheses have been developed.

One of the most important industrial routes is the rhodium-catalyzed hydroformylation of styrene. chemicalbook.com This process involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of styrene. While this reaction can produce two isomers, reaction conditions can be optimized to favor the desired 2-phenylpropionaldehyde.

Another common approach involves the Darzens condensation. In this method, acetophenone (B1666503) reacts with a chloroacetate (B1199739) ester in the presence of a base to form a glycidic ester (3-methyl-3-phenyl glycidic ester). google.com This ester is then hydrolyzed and decarboxylated under acidic or basic conditions to yield the target aldehyde. google.com

Other reported syntheses include the oxidation of 2-phenyl-1-propanol (B72363) and the isomerization of 2-phenyloxirane, which can be prepared by the epoxidation of α-methylstyrene. google.com

| Method | Starting Material(s) | Key Reagents/Catalysts | Key Features |

| Hydroformylation | Styrene | CO, H₂, Rhodium catalyst | Industrial-scale, atom-economical chemicalbook.com |

| Darzens Condensation | Acetophenone, Chloroacetate ester | Base (e.g., Sodium ethoxide) | Classic C-C bond formation, multi-step google.com |

| Oxidation | 2-Phenyl-1-propanol | Oxidizing agent (e.g., PCC, Swern) | Standard functional group transformation |

| Isomerization | α-Methylstyrene oxide | Lewis or Brønsted acid | Rearrangement of an epoxide intermediate google.com |

Butyl halides (e.g., 1-bromobutane, 1-chlorobutane) are essential precursors for the N-alkylation of amines. These are readily prepared from the corresponding alcohol, n-butanol, through nucleophilic substitution reactions.

The conversion of primary and secondary alcohols to alkyl halides is a fundamental transformation in organic synthesis. libretexts.org The reaction of n-butanol with a hydrohalic acid (HBr or HCl) is a common method. For the preparation of n-butyl bromide, n-butanol is typically heated with a mixture of sodium bromide and concentrated sulfuric acid, which generates HBr in situ. chegg.com

Alternatively, reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are frequently used for the synthesis of alkyl chlorides and bromides, respectively. libretexts.org These reagents are often preferred as they avoid the strongly acidic conditions of hydrohalic acids and can lead to cleaner reactions with fewer side products. libretexts.org The reaction with thionyl chloride produces gaseous byproducts (SO₂ and HCl), which can simplify purification.

| Target Halide | Reagent | Reaction Type | Advantages |

| n-Butyl chloride | Concentrated HCl, ZnCl₂ | SN2 | Inexpensive reagents |

| n-Butyl chloride | Thionyl Chloride (SOCl₂) | SNi | Gaseous byproducts simplify workup libretexts.org |

| n-Butyl bromide | HBr (from NaBr/H₂SO₄) | SN2 | Common, effective laboratory method chegg.com |

| n-Butyl bromide | Phosphorus Tribromide (PBr₃) | SN2 | Good yields, avoids strong acid libretexts.org |

Amine Protecting Group Strategies and Deprotection Techniques

In organic synthesis, protecting an amine group is crucial when other parts of the molecule must undergo reactions that would otherwise be compromised by the amine's inherent nucleophilicity and basicity. libretexts.orgorganic-chemistry.org The protecting group temporarily modifies the amine, rendering it non-reactive to certain reagents, and can be cleanly removed later in the synthetic sequence to restore the amine functionality. organic-chemistry.org This strategy is essential for achieving high yields and preventing the formation of unwanted byproducts. libretexts.org

Commonly used amine protecting groups include carbamates, such as the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. wikipedia.org

Boc Group: The Boc group is one of the most prevalent amine protecting groups due to its ease of introduction and its stability under a wide range of non-acidic conditions. fishersci.co.uk It is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like sodium bicarbonate or triethylamine. fishersci.co.uk The deprotection of a Boc-protected amine is efficiently achieved under mild acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in an organic solvent. fishersci.co.uk The mechanism of removal involves the formation of an unstable carbamic acid, which readily decarboxylates to yield the free amine. libretexts.org

Cbz Group: The benzyloxycarbonyl (Cbz or Z) group is another widely used protecting group. It is introduced via reaction with benzyl (B1604629) chloroformate (Cbz-Cl). A key advantage of the Cbz group is its stability to mild acidic and basic conditions, allowing for orthogonal protection strategies where a Boc group might be removed while the Cbz group remains intact. organic-chemistry.orgwikipedia.org Deprotection of the Cbz group is most commonly accomplished by catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst). This process is clean and efficient, yielding the amine, toluene, and carbon dioxide as byproducts. libretexts.org

The following table summarizes these common protecting group strategies.

| Protecting Group | Protection Reagent | Typical Protection Conditions | Deprotection Method |

| Boc (tert-butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., NaHCO₃, Et₃N), Solvent (e.g., THF, Dioxane) | Acid (e.g., TFA, HCl) |

| Cbz (benzyloxycarbonyl) | Benzyl chloroformate (Cbz-Cl) | Base (e.g., Na₂CO₃), Solvent (e.g., H₂O/Dioxane) | Catalytic Hydrogenation (H₂, Pd/C) |

| Ts (p-toluenesulfonyl) | p-Toluenesulfonyl chloride (Ts-Cl) | Base (e.g., Pyridine) | Strong reducing agents (e.g., Na in liquid NH₃) |

Salt Formation and Purification of the Hydrochloride Species

The final step in the preparation of Butyl(2-phenylpropyl)amine hydrochloride involves converting the free amine, which is often an oil at room temperature, into its crystalline hydrochloride salt. This transformation serves two primary purposes: it enhances the compound's stability and handling characteristics, and it provides an effective method for purification.

The salt formation is typically achieved by treating a solution of the crude Butyl(2-phenylpropyl)amine free base with hydrochloric acid. The HCl can be introduced in various forms, such as a solution in an anhydrous organic solvent like diethyl ether or isopropanol, or as a gas bubbled directly through the solution. Upon addition of HCl, the amine nitrogen is protonated, leading to the formation of the ammonium chloride salt, which is generally much less soluble in nonpolar organic solvents than its free base counterpart.

This decreased solubility causes the this compound to precipitate from the reaction mixture. The resulting solid can then be isolated by filtration. Further purification is accomplished through recrystallization. This process involves dissolving the crude salt in a minimal amount of a suitable hot solvent or solvent mixture and allowing it to cool slowly. As the solution cools, the solubility of the salt decreases, and it crystallizes out, leaving behind impurities that remain dissolved in the solvent. This process, when repeated, can yield a product of high purity.

| Step | Procedure | Purpose |

| 1. Dissolution | The crude free base of Butyl(2-phenylpropyl)amine is dissolved in a suitable organic solvent (e.g., diethyl ether, ethyl acetate). | To create a homogeneous medium for the reaction. |

| 2. Acidification | A solution of hydrochloric acid in an anhydrous solvent (e.g., HCl in ether) is added dropwise to the amine solution. | To protonate the amine and form the hydrochloride salt. |

| 3. Precipitation | The hydrochloride salt precipitates out of the solution as a solid. | To separate the salt from the solvent and soluble impurities. |

| 4. Isolation | The solid is collected by vacuum filtration and washed with a cold, nonpolar solvent. | To isolate the crude salt. |

| 5. Recrystallization | The crude salt is dissolved in a minimum of a hot solvent (e.g., ethanol, isopropanol) and allowed to cool slowly to form pure crystals. | To remove residual impurities and obtain a highly pure final product. |

Stereoselective Synthesis and Enantiomeric Resolution Methodologies

The 2-phenylpropyl moiety of Butyl(2-phenylpropyl)amine contains a stereocenter at the carbon atom bonded to the phenyl group. Therefore, the compound can exist as a pair of enantiomers. The synthesis of a single enantiomer, which is often required for specific applications, necessitates the use of stereoselective methods. These methods include the use of chiral auxiliaries or asymmetric catalysis.

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. wikiwand.comwikipedia.org After the desired stereoselective transformation, the auxiliary is removed, having served its purpose of directing the formation of one specific stereoisomer. wikiwand.com

One well-established strategy involves the use of pseudoephedrine as a chiral auxiliary. wikiwand.com In a hypothetical synthesis relevant to Butyl(2-phenylpropyl)amine, this could proceed as follows:

(R,R)-pseudoephedrine is reacted with a derivative of phenylacetic acid to form a chiral amide.

The α-proton of this amide is deprotonated with a strong, non-nucleophilic base to form a chiral enolate. The stereochemistry of the pseudoephedrine directs the conformation of this enolate.

The enolate is then reacted with an electrophile (e.g., a methyl halide). The bulky groups on the chiral auxiliary block one face of the enolate, forcing the electrophile to add from the less hindered face, thereby creating a new stereocenter with high diastereoselectivity.

Finally, the amide bond is cleaved (e.g., via hydrolysis or reduction) to remove the pseudoephedrine auxiliary, which can often be recovered and reused, yielding the desired enantiomerically enriched 2-phenylpropanoic acid derivative. This intermediate can then be converted to the target amine.

| Step | Description | Key Reagents/Conditions | Outcome |

| 1. Auxiliary Attachment | Covalent coupling of a chiral auxiliary (e.g., pseudoephedrine) to a prochiral substrate. | Acyl chloride, base | Formation of a diastereomeric intermediate. |

| 2. Diastereoselective Reaction | A stereocenter is created under the influence of the auxiliary. | Base (e.g., LDA), alkyl halide | Formation of a new stereocenter with high diastereoselectivity. |

| 3. Auxiliary Cleavage | The auxiliary is removed from the product. | Hydrolysis (acid/base) or reduction (LiAlH₄) | Release of the enantiomerically enriched product and recovery of the auxiliary. |

Asymmetric catalysis is a powerful strategy that uses a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is often more efficient and atom-economical than using stoichiometric chiral auxiliaries. For the synthesis of Butyl(2-phenylpropyl)amine, asymmetric catalysis could be applied to establish the key stereocenter during either a C-C or a C-N bond-forming step.

Asymmetric C-N Bond Formation: A prominent method for forming a chiral amine is through the asymmetric reductive amination of a prochiral ketone. In this context, phenylacetone (B166967) (1-phenyl-2-propanone) could be reacted with butylamine in the presence of a reducing agent and a chiral catalyst. Chiral catalysts based on transition metals (like rhodium, iridium, or ruthenium) complexed with chiral phosphine (B1218219) ligands (such as those derived from BINOL) are effective for this transformation. The chiral catalyst coordinates to the imine intermediate formed from the ketone and amine, and directs the hydride delivery from one face, leading to the preferential formation of one enantiomer of the final amine.

Asymmetric C-C Bond Formation: Alternatively, the stereocenter could be set during a C-C bond-forming reaction. For instance, an asymmetric Michael addition could be employed. nih.gov A related strategy might involve the asymmetric addition of an organometallic reagent to a substrate containing a C=C double bond, catalyzed by a chiral complex. The resulting product, now containing the correct stereocenter, would then be further elaborated to the target amine. Recent advances have also showcased multicatalytic cascade reactions where multiple catalysts operate in one pot to build complex molecules with high enantioselectivity. nih.gov

| Catalytic Approach | Reaction Type | Substrates | Catalyst Example |

| C-N Bond Formation | Asymmetric Reductive Amination | Phenylacetone, Butylamine, H₂ (or other hydride source) | Chiral Rhodium or Iridium complex with a chiral phosphine ligand (e.g., BINAP derivative) |

| C-C Bond Formation | Asymmetric Conjugate Addition | An α,β-unsaturated ester/ketone and an organometallic reagent | Chiral Copper complex with a phosphoramidite (B1245037) ligand |

Advanced Spectroscopic and Structural Elucidation of Butyl 2 Phenylpropyl Amine Hydrochloride

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

The exact mass and molecular formula confirmation from HRMS data for this compound are not publicly documented.

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Characterization

A detailed description and table of the fragmentation patterns and characteristic fragment ions from MS/MS analysis are not available.

A list of compounds for which some spectroscopic data was found during the search is provided below.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting IR spectrum provides a unique "molecular fingerprint" based on the vibrational frequencies of the bonds within the molecule. For this compound, specific absorption bands would be expected to confirm the presence of its key functional groups.

The primary amine hydrochloride group (-NH2+Cl-) would exhibit characteristic stretching and bending vibrations. The N-H stretching vibrations in an amine salt typically appear as a broad band in the region of 3200-2800 cm⁻¹. This broadening is a result of hydrogen bonding. The N-H bending vibrations are expected in the 1600-1500 cm⁻¹ region.

The aliphatic C-H bonds of the butyl and propyl chains would show stretching vibrations in the 3000-2850 cm⁻¹ range. The bending vibrations for these groups would be observed between 1470-1350 cm⁻¹.

The phenyl group introduces several characteristic peaks. The aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). The aromatic C=C stretching vibrations result in a series of sharp bands in the 1600-1450 cm⁻¹ region. Furthermore, the substitution pattern of the benzene (B151609) ring (monosubstituted in this case) can be inferred from the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ range.

A hypothetical IR data table for this compound is presented below, illustrating the expected absorption frequencies and their corresponding functional group assignments.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3200-2800 | N-H Stretch | Secondary Amine Hydrochloride (-NH₂⁺-) |

| 3100-3000 | C-H Stretch | Aromatic (Phenyl) |

| 3000-2850 | C-H Stretch | Aliphatic (Butyl, Propyl) |

| 1600-1500 | N-H Bend | Secondary Amine Hydrochloride (-NH₂⁺-) |

| 1600-1450 | C=C Stretch | Aromatic (Phenyl) |

| 1470-1350 | C-H Bend | Aliphatic (Butyl, Propyl) |

| 900-675 | C-H Out-of-Plane Bend | Aromatic (Monosubstituted Phenyl) |

X-ray Crystallography for Solid-State Structure Determination

A single crystal of the compound would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to generate an electron density map, from which the atomic positions can be determined. The expected findings would include the crystal system (e.g., monoclinic, orthorhombic), the space group, and the unit cell dimensions (a, b, c, α, β, γ).

The crystallographic data would reveal the conformation of the butyl and phenylpropyl side chains, including the torsion angles that define their spatial relationship. It would also precisely locate the positions of the nitrogen and chlorine ions, confirming the salt nature of the compound and detailing the hydrogen bonding network between the ammonium (B1175870) proton and the chloride anion, as well as any intermolecular interactions that stabilize the crystal lattice.

Below is a hypothetical table summarizing the kind of crystallographic data that would be obtained for this compound.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1250 |

| Z (molecules/unit cell) | 4 |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration (if applicable to chiral forms)

Butyl(2-phenylpropyl)amine possesses a chiral center at the carbon atom to which the phenyl group is attached. Therefore, it can exist as two enantiomers, (R)- and (S)-Butyl(2-phenylpropyl)amine. The hydrochloride salt of a single enantiomer or an enantiomerically enriched mixture would be optically active.

Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is a key technique for determining the absolute configuration of chiral molecules. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample. An optically active sample will produce a CD spectrum with positive and/or negative peaks (Cotton effects) at specific wavelengths, which is characteristic of its absolute configuration.

To determine the absolute configuration of an enantiomer of this compound, its experimental CD spectrum would be compared to the CD spectrum predicted by quantum chemical calculations for a known absolute configuration (e.g., the (R)-enantiomer). A match between the experimental and calculated spectra would allow for the unambiguous assignment of the absolute configuration of the enantiomer under investigation. The chromophore in this case would be the phenyl group, and its electronic transitions would give rise to the observed Cotton effects.

A hypothetical data table for a CD spectroscopic analysis might look as follows:

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Associated Electronic Transition |

| 268 | +5.2 | ¹Lₐ (Phenyl) |

| 262 | +4.8 | ¹Lₐ (Phenyl) |

| 220 | -10.5 | ¹B (Phenyl) |

| 205 | +15.0 | ¹B (Phenyl) |

This data would provide crucial information for stereospecific synthesis and applications where the chirality of the molecule is of importance.

Analytical Methodologies for Butyl 2 Phenylpropyl Amine Hydrochloride in Research Matrices

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is a fundamental analytical technique for separating and quantifying components within a mixture. For a compound like Butyl(2-phenylpropyl)amine (B3145341) hydrochloride, various chromatographic methods are utilized to ensure its identity and purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile or thermally sensitive compounds like Butyl(2-phenylpropyl)amine hydrochloride. HPLC methods for phenylalkylamine derivatives often utilize reversed-phase chromatography. In this mode, a nonpolar stationary phase (such as C18-bonded silica) is paired with a polar mobile phase, typically a mixture of water or an aqueous buffer and an organic solvent like acetonitrile or methanol.

To improve peak shape and retention for basic compounds like amines, ion-pairing agents can be added to the mobile phase, or buffered mobile phases can be used to control the ionization state of the analyte. Detection is commonly achieved using a photodiode array (PDA) detector, which provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment.

| Parameter | Typical Conditions for Phenylalkylamine Analysis |

| Column | Reversed-phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Phosphate Buffer |

| Detection | Photodiode Array (PDA) or UV-Vis Detector |

| Flow Rate | 0.8 - 1.5 mL/min |

| Temperature | Ambient to 40°C |

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and superior resolution. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures.

For this compound, a UHPLC method would provide enhanced sensitivity and efficiency, which is particularly useful for detecting trace impurities. The separation principles are similar to HPLC, often employing reversed-phase columns, but with gradient elution programs that are much shorter. A UV detector set at a low wavelength, such as 210 nm, can be used to achieve the necessary sensitivity for related impurities nih.gov.

| Parameter | Typical Conditions for Pharmaceutical Analysis |

| Column | Sub-2 µm particles (e.g., C18, 50-100 mm length) |

| Mobile Phase | Gradient of Acetonitrile and an aqueous buffer (e.g., potassium perchlorate) nih.gov |

| Detection | UV/PDA or Mass Spectrometry (MS) |

| Flow Rate | 0.3 - 0.6 mL/min |

| Temperature | 30 - 50°C |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. However, primary and secondary amines like Butyl(2-phenylpropyl)amine can be challenging to analyze directly with GC due to their polarity, which can lead to poor peak shape and adsorption onto the column iu.edu. To overcome these issues, derivatization is often employed.

Derivatization chemically modifies the amine group to make the analyte more volatile and less polar. Common derivatizing agents for primary amines include acylating agents, such as Trifluoroacetic anhydride (TFAA), or silylating agents, like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) iu.edu. After derivatization, the resulting compound exhibits improved chromatographic behavior iu.edu. The analysis is typically performed on a capillary column with a nonpolar stationary phase, and detection is commonly achieved with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) researchgate.net.

| Parameter | Typical Conditions for Derivatized Amine Analysis |

| Derivatization Agent | Trifluoroacetic anhydride (TFAA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) iu.edu |

| Column | Fused silica capillary column (e.g., DB-5, HP-1) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temp. | 250 - 280°C |

| Oven Program | Temperature gradient (e.g., 60°C to 280°C) researchgate.net |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

Chiral Chromatography for Enantiomeric Purity

The this compound molecule contains a chiral center, meaning it can exist as two non-superimposable mirror images called enantiomers. Since enantiomers often exhibit different pharmacological activities, it is crucial to separate and quantify them. Chiral HPLC is the most widely used technique for this purpose phenomenex.com.

This separation is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for separating a wide range of chiral compounds, including amines nih.govmdpi.com. The selection of the appropriate CSP and mobile phase is often an empirical process that involves screening several column/solvent combinations phenomenex.com. Normal-phase chromatography, using mobile phases like hexane and an alcohol modifier (e.g., isopropanol or ethanol), is frequently employed for these separations.

| Parameter | Typical Conditions for Chiral Amine Separation |

| Column | Chiral Stationary Phase (e.g., Cellulose- or Amylose-based) mdpi.com |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (e.g., 80:20:0.1 v/v/v) |

| Detection | UV/PDA Detector |

| Flow Rate | 0.5 - 1.0 mL/min |

| Temperature | Ambient |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful tool for both quantification and structural identification.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is a highly sensitive and selective technique for the analysis of chemical compounds in complex matrices. It is the preferred method for detecting and quantifying low levels of phenylalkylamines in various samples nih.gov. The use of LC for separation is advantageous as it avoids the need for derivatization that is often required in GC gassnova.no.

For this compound, the LC component would separate the target compound from impurities and matrix components. The eluent from the LC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) in the positive ion mode is typically used for amines, as the amino group is readily protonated. The mass spectrometer serves as a highly specific detector, identifying compounds based on their mass-to-charge ratio (m/z). In MS/MS mode, a specific parent ion is selected, fragmented, and the resulting daughter ions are monitored, providing an exceptionally high degree of selectivity and confidence in the identification and quantification of the analyte gassnova.noresearchgate.net.

| Parameter | Typical Conditions for Phenylalkylamine LC-MS/MS Analysis |

| LC Column | Reversed-phase C18 or multi-mode column nih.gov |

| Mobile Phase | Gradient of Acetonitrile/Methanol and Water with a modifier (e.g., formic acid or ammonium (B1175870) acetate) |

| Ionization | Electrospray Ionization (ESI), Positive Mode gassnova.no |

| MS Analyzer | Triple Quadrupole (QqQ) or Orbitrap |

| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the identification and quantification of substituted phenethylamines like this compound. umich.edu This method combines the potent separation capability of gas chromatography with the precise detection and identification power of mass spectrometry. researchgate.net For the analysis of Butyl(2-phenylpropyl)amine, the hydrochloride salt is typically converted to its free base form during sample preparation to ensure volatility, a prerequisite for GC analysis.

The workflow generally begins with a sample extraction step, commonly a liquid-liquid extraction (LLE) under alkaline conditions, to isolate the analyte from the research matrix. umich.edu To improve chromatographic performance and thermal stability, the primary amine group of the molecule may be derivatized. Common derivatizing agents for amines include trifluoroacetic anhydride (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA), which convert the amine into a less polar and more volatile amide derivative.

The sample is then introduced into the GC system, where it is vaporized and separated based on its boiling point and affinity for the stationary phase within a capillary column, such as a 5% diphenyl/95% dimethylpolysiloxane column. nih.gov Following separation, the analyte enters the mass spectrometer, which is typically operated in electron ionization (EI) mode. nih.gov The resulting mass spectrum, characterized by a specific pattern of fragment ions, serves as a chemical fingerprint for the definitive identification of Butyl(2-phenylpropyl)amine. For quantitative studies, selected ion monitoring (SIM) can be employed to enhance sensitivity and selectivity by monitoring only characteristic ions of the target analyte. nih.gov

Table 1: Illustrative GC-MS Parameters for Butyl(2-phenylpropyl)amine Analysis This table presents a hypothetical set of parameters based on typical methods for similar amine compounds.

| Parameter | Condition |

| GC System | Agilent 7890 Series or equivalent |

| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film) |

| Injector Temp. | 250 °C |

| Carrier Gas | Helium |

| Oven Program | Initial 100°C, ramp at 15°C/min to 280°C, hold for 5 min |

| MS System | Single Quadrupole or Ion Trap |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Full Scan (m/z 50-550) for identification; SIM for quantification |

| Derivatization | Optional: Trifluoroacetic anhydride (TFAA) |

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Capillary Electrophoresis-Mass Spectrometry (CE-MS) offers a powerful alternative to chromatography-based methods for the analysis of polar and charged compounds like this compound. This technique provides high separation efficiency, rapid analysis times, and requires minimal sample volume. openchemicalengineeringjournal.com Separations in CE are performed in narrow-bore fused-silica capillaries and are driven by the application of a high voltage, which induces the migration of ions based on their charge-to-size ratio. openchemicalengineeringjournal.com

For coupling CE with MS, an electrospray ionization (ESI) source is most commonly used. nih.gov A critical component of the CE-MS interface is the mechanism for establishing electrical contact at the capillary outlet to complete the circuit and initiate the electrospray. This is often achieved using a coaxial sheath-liquid interface, where a conductive liquid flows around the tip of the separation capillary. nih.gov The composition of the background electrolyte (BGE) is crucial for successful separation and MS detection, needing to be volatile (e.g., based on ammonium formate or acetate) and have a pH that ensures the analyte is in its ionized state. nih.gov

In a typical CE-MS analysis of this compound, the compound would be analyzed as a cation in a low-pH BGE. The high resolving power of CE can be particularly advantageous for separating it from structurally similar impurities or isomers. The mass spectrometer provides confirmation of the analyte's identity based on its mass-to-charge ratio.

Table 2: Representative CE-MS Conditions for Cationic Drug Analysis This table outlines typical conditions applicable to the analysis of Butyl(2-phenylpropyl)amine.

| Parameter | Condition |

| CE System | Agilent 7100 or similar |

| Capillary | Fused silica (e.g., 50 µm i.d., 70 cm length) |

| Background Electrolyte (BGE) | 50 mM Ammonium Acetate in Water/Methanol (90:10), pH 4.0 |

| Separation Voltage | +25 kV |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |

| MS Interface | Coaxial Sheath-Liquid ESI |

| Sheath Liquid | Isopropanol/Water (50:50) with 0.1% Formic Acid |

| Ionization Mode | Positive ESI |

| Mass Analyzer | Time-of-Flight (TOF) or Quadrupole |

Quantitative Determination Methods in Biological Research Samples (excluding human)

Developing a validated quantitative method is crucial for pharmacokinetic and metabolic studies of this compound in non-human biological research samples, such as rat plasma or tissue homogenates. LC-tandem mass spectrometry (LC-MS/MS) is often the preferred technique for this application due to its high sensitivity, selectivity, and suitability for complex matrices.

Method development begins with optimizing the sample preparation procedure to efficiently extract the analyte and remove interferences. Solid-phase extraction (SPE) is a common and effective technique for this purpose. nih.gov Chromatographic conditions are then developed to achieve a sharp peak shape and adequate separation from matrix components.

The MS/MS detection is typically performed using multiple reaction monitoring (MRM), which involves selecting a specific precursor ion (usually the protonated molecule, [M+H]+) for Butyl(2-phenylpropyl)amine and monitoring one or more of its characteristic product ions generated through collision-induced dissociation (CID). This highly selective detection method minimizes background noise and allows for low limits of quantification (LOQ). researchgate.net

The method must be fully validated according to established guidelines. Validation assesses parameters such as linearity, accuracy, precision, selectivity, recovery, and matrix effects to ensure the reliability and reproducibility of the generated data. nih.gov

Table 4: Example Validation Summary for a Hypothetical LC-MS/MS Method in Rat Plasma

| Validation Parameter | Result |

| Linear Range | 0.5 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Quantification (LOQ) | 0.5 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 12% |

| Accuracy (%Bias) | Within ±15% |

| Matrix Effect | Minimal (< 15%) |

| Extraction Recovery | > 85% |

Receptor Pharmacology and Binding Profiles of Butyl 2 Phenylpropyl Amine Hydrochloride

Monoamine Transporter Interactions (in vitro and preclinical in vivo models)

Monoamine transporters, including the norepinephrine (B1679862) transporter (NET), dopamine (B1211576) transporter (DAT), and serotonin (B10506) transporter (SERT), are crucial for regulating neurotransmitter levels in the synaptic cleft and are common targets for psychoactive compounds. The interaction of a ligand with these transporters is typically characterized by its binding affinity (Ki or IC50 values) and its functional effect as either an inhibitor of neurotransmitter reuptake or a releasing agent.

Norepinephrine Transporter (NET) Binding and Functional Assays

The norepinephrine transporter is responsible for the reuptake of norepinephrine from the synapse. Compounds that bind to and inhibit NET can lead to increased extracellular concentrations of norepinephrine. While many N-substituted phenethylamines exhibit activity at NET, specific binding affinity and functional data for Butyl(2-phenylpropyl)amine (B3145341) hydrochloride are not currently available. Research on analogous compounds suggests that the nature of the N-alkyl substituent can significantly influence NET affinity and potency. wikipedia.org

Dopamine Transporter (DAT) Binding and Functional Assays

The dopamine transporter plays a key role in regulating dopamine levels, which are associated with reward, motivation, and motor control. nih.govcaymanchem.com The interaction of novel compounds with DAT is a primary area of investigation for potential therapeutic agents and to understand the mechanisms of psychostimulants. To date, no studies have been published that specifically report the in vitro binding affinity or functional effects of Butyl(2-phenylpropyl)amine hydrochloride at the dopamine transporter.

Serotonin Transporter (SERT) Evaluation

The serotonin transporter is a primary target for many antidepressant medications and is involved in the regulation of mood, appetite, and sleep. nih.gov The selectivity of a compound for SERT over other monoamine transporters is a critical aspect of its pharmacological profile. An evaluation of this compound's interaction with SERT has not been documented in the available scientific literature.

Serotonin Receptor Subtype Interactions (in vitro and preclinical in vivo models)

The serotonin (5-HT) receptor system is comprised of numerous subtypes, each with distinct physiological roles. The 5-HT₂ family of receptors, in particular, is implicated in a wide range of functions and is a target for various therapeutic and psychoactive substances. wikipedia.org

5-HT₂ Receptor Family (5-HT₂A, 5-HT₂B, 5-HT₂C) Affinity and Efficacy

The 5-HT₂A, 5-HT₂B, and 5-HT₂C receptors are G-protein coupled receptors that are widely distributed throughout the central nervous system and the periphery. wikipedia.orgnih.gov Phenylisopropylamines, a class of compounds structurally related to this compound, are known to bind to these receptors, often with varying affinities and functional activities (agonist, partial agonist, or antagonist). nih.gov However, specific data on the affinity and efficacy of this compound at any of the 5-HT₂ receptor subtypes have not been reported.

Radioligand Binding Assays for Serotonin Receptor Subtypes

Radioligand binding assays are a standard in vitro method used to determine the affinity of a compound for a specific receptor. google.com These assays measure the displacement of a radioactively labeled ligand by the test compound, allowing for the calculation of the binding affinity constant (Ki). While this methodology would be essential for characterizing the interaction of this compound with serotonin receptor subtypes, no such studies have been published.

Sigma Receptor Ligand Characterization (in vitro and preclinical in vivo models)

The sigma receptors, comprising the sigma-1 (S1R) and sigma-2 (S2R) subtypes, are intracellular chaperone proteins implicated in a wide range of cellular functions and central nervous system disorders. nih.govnih.gov The characterization of a ligand's interaction with these receptors is crucial for understanding its potential pharmacological effects.

Sigma-1 Receptor (S1R) Affinity and Functional Activity

The S1R is a unique transmembrane protein located at the endoplasmic reticulum, which is involved in cellular stress responses and neuroprotection. nih.govnih.gov Studies on N-arylalkylpiperidines, a class of compounds related to this compound, have shown that phenethylpiperidines tend to exhibit a preference for S1R. nih.gov The functional activity of ligands at the S1R can be complex; for instance, while the antipsychotic drug haloperidol (B65202) shows neuroprotective properties associated with its S1R affinity, the classic S1R agonist (+)-pentazocine was not found to be neuroprotective in the same assay. nih.gov The interaction of ligands can also affect the multimerization state of the S1R, with some compounds like haloperidol increasing the fraction of S1R multimers, while others like (+)-pentazocine decrease it. nih.gov

Sigma-2 Receptor (S2R) Affinity and Functional Activity

The S2R, recently identified as the progesterone (B1679170) receptor membrane component 1 (PGRMC1), is also a target of interest in pharmacology. nih.gov Research into the structural requirements for sigma receptor binding has indicated that phenylpropylpiperidines, which share a core structure with this compound, generally show a preference for the S2R over the S1R. nih.govresearchgate.net This suggests that the phenylpropylamine structure may serve as a potential pharmacophore for developing selective S2R ligands. nih.govresearchgate.net The functional consequences of S2R binding can include effects on cell survival, with some ligands inducing cytotoxicity in cancer cell lines. nih.gov

Radioligand Binding Assays for Sigma Receptor Subtypes

Radioligand binding assays are standard methods used to determine the affinity of a compound for specific receptors. nih.gov For sigma receptors, these assays are crucial for pharmacological characterization. nih.gov Competitive inhibition binding assays using [³H]-(+)-pentazocine are employed to identify and characterize novel ligands that interact with the S1R. nih.gov To assess binding at the S2R site, procedures often utilize [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG), a non-selective sigma receptor ligand, in the presence of a masking concentration of a selective S1R ligand to isolate the S2R binding. nih.gov These protocols are valuable in drug discovery for identifying new sigma ligands and characterizing their receptor profiles. nih.gov

Other Neurotransmitter Receptor Systems (in vitro and preclinical in vivo models)

Beyond the sigma receptor system, the interactions of novel compounds with other major neurotransmitter systems are critical to establish a comprehensive pharmacological profile.

Histamine (B1213489) Receptor Subtype Ligand Evaluation (e.g., H₁, H₃)

Histamine receptors, particularly the H₁ and H₃ subtypes, are important targets in the central nervous system. The H₁ receptor's crystal structure reveals a deep binding pocket where antagonists can interact with key residues. nih.gov The H₃ receptor primarily acts as a presynaptic autoreceptor and heteroreceptor, modulating the release of histamine and other neurotransmitters like acetylcholine (B1216132) and dopamine. nih.govmdpi.com The affinity of novel compounds for the H₃ receptor is often evaluated through radioligand binding assays, for example, by measuring the displacement of [³H]-Nα-methylhistamine from cell membranes expressing the receptor. nih.govnih.gov

Opioid Receptor Subtype Interactions (e.g., δ opioid receptor)

The opioid system, including the μ (mu), δ (delta), and κ (kappa) opioid receptors, is extensively involved in various physiological and pathophysiological processes. nih.gov The δ-opioid receptor (DOPr), in particular, has been noted for its role in emotional responses and potential neuroprotective effects. nih.gov The interaction of a ligand with the DOPr is complex, involving specific structural features. For example, a positively charged N-terminal amino group typically forms a salt bridge with a key aspartate residue in the receptor's third transmembrane helix. nih.gov Co-administration of μ-opioid receptor agonists with δ-opioid receptor antagonists has been explored as a strategy to reduce tolerance and dependence, highlighting the importance of characterizing interactions at this receptor. nih.gov

Trace Amine-Associated Receptor 1 (TAAR1) Binding and Functional Assays

Binding assays are designed to quantify the affinity of a ligand for its receptor. For TAAR1, radioligand binding assays have been a common approach. nih.gov These assays utilize a radioactively labeled compound (radioligand) known to bind to the receptor. The assay measures the ability of the test compound, in this case, this compound, to displace the radioligand from the receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC50 value. From this, the inhibition constant (Ki) can be calculated, which reflects the affinity of the compound for the receptor. A lower Ki value indicates a higher binding affinity.

Functional assays, on the other hand, assess the physiological response initiated by the binding of a compound to its receptor. TAAR1 is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to the Gαs protein, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.gov Therefore, cAMP accumulation assays are the most common functional assays for TAAR1 agonists. nih.govresearchgate.net In these assays, cells expressing TAAR1 are treated with the test compound, and the subsequent change in intracellular cAMP concentration is measured. The effective concentration of the compound that produces 50% of the maximal response is termed the EC50 value. A lower EC50 value signifies greater potency. The maximal effect produced by the compound (Emax) is also determined and is often compared to that of a known endogenous agonist like tyramine. researchgate.net

Below are illustrative data tables for well-characterized TAAR1 agonists, demonstrating the type of data generated from these assays.

Table 1: Illustrative TAAR1 Binding Affinity Data for Known Agonists This table presents example data for known TAAR1 agonists to illustrate typical binding affinities and is not representative of this compound.

| Compound | Receptor Species | Ki (nM) | Assay Type |

| RO5203648 | Human TAAR1 | 6.8 | Radioligand Displacement |

| RO5203648 | Rat TAAR1 | 1 | Radioligand Displacement |

| RO5203648 | Mouse TAAR1 | 0.5 | Radioligand Displacement |

| RO5256390 | Human TAAR1 | 24 | Radioligand Displacement |

| RO5256390 | Rat TAAR1 | 1 | Radioligand Displacement |

| RO5256390 | Mouse TAAR1 | 4 | Radioligand Displacement |

Data sourced from IUPHAR/BPS Guide to PHARMACOLOGY. guidetopharmacology.org

Table 2: Illustrative TAAR1 Functional Assay Data for Known Agonists This table presents example data for known TAAR1 agonists to illustrate typical functional potencies and efficacies and is not representative of this compound.

| Compound | Receptor Species | EC50 (nM) | Emax (%) | Assay Type |

| Tyramine | Human TAAR1 | 320 ± 100 | Not Reported | [3H]-cAMP Accumulation |

| 3-MT | Human TAAR1 | 700 ± 180 | Not Reported | [3H]-cAMP Accumulation |

| RO5263397 | Human TAAR1 | 17 | 81 | cAMP Assay |

| RO5263397 | Rat TAAR1 | 47 | 76 | cAMP Assay |

| RO5263397 | Mouse TAAR1 | 1 | 59 | cAMP Assay |

Data sourced from various scientific publications. researchgate.netguidetopharmacology.org

Receptorome Screening Methodologies

Receptorome screening is a high-throughput approach used in drug discovery to profile a compound against a large panel of receptors. nih.gov This allows for the assessment of a compound's selectivity and the identification of potential off-target interactions that could lead to adverse effects or provide opportunities for drug repurposing. nih.govnih.gov The term 'receptorome' refers to the complete set of receptors expressed by a cell, tissue, or organism. nih.gov For a compound like this compound, receptorome screening would provide a comprehensive understanding of its biological targets.

A variety of methodologies are employed for receptorome screening, which can be broadly categorized as follows:

Cell-Based Assays: These assays utilize engineered cell lines that express a specific receptor. The response of the cells to the test compound is measured, which can be a change in second messengers (e.g., cAMP, Ca2+), reporter gene expression, or cellular impedance. addexbio.comresearchgate.net These assays provide functional information about the compound's activity at each receptor, indicating whether it acts as an agonist, antagonist, or inverse agonist. nih.gov

Radioligand Binding Assays: As described in the previous section, competitive binding assays using radiolabeled ligands are a mainstay of receptor profiling. nih.gov In a receptorome screening context, a compound is tested for its ability to displace specific radioligands from a wide array of receptors. This method is highly quantitative for determining binding affinities but does not provide information on the functional consequences of binding. nih.gov

Fluorescence-Based Assays: These techniques offer a non-radioactive alternative to traditional binding assays. iaanalysis.com Methods like Fluorescence Polarization (FP) and Fluorescence Resonance Energy Transfer (FRET) can be adapted for high-throughput screening of receptor-ligand interactions. nih.goviaanalysis.com

Label-Free Technologies: Techniques such as Surface Plasmon Resonance (SPR) and impedance-based assays monitor molecular interactions and cellular responses in real-time without the need for labels. nih.goviaanalysis.com SPR can provide detailed kinetic data on binding and dissociation, while impedance assays offer a dynamic view of the cellular response to receptor activation. researchgate.netiaanalysis.com

Computational and In Silico Screening: With the increasing availability of receptor structures and powerful computing, virtual screening has become a valuable tool. nih.govazorobotics.com Molecular docking and other computational methods can predict the binding of a compound to a large number of receptors based on their three-dimensional structures. iaanalysis.comazorobotics.com These in silico approaches can prioritize compounds for experimental testing and help to interpret screening results.

The choice of screening platform depends on the specific goals of the study, such as whether the aim is to identify all binding sites or to functionally characterize the interactions at a wide range of receptors.

Table 3: Overview of Receptorome Screening Methodologies

| Methodology | Principle | Key Advantages | Key Limitations |

| Cell-Based Functional Assays | Measures cellular response to receptor activation (e.g., second messengers, reporter genes). | Provides functional data (agonist, antagonist); high-throughput. | Can be complex to develop; cell line artifacts are possible. |

| Radioligand Binding Assays | Measures displacement of a specific radioligand from the receptor. | Highly quantitative for affinity; well-established. | Use of radioactivity; does not provide functional information. |

| Fluorescence-Based Assays | Detects receptor-ligand binding through changes in fluorescence properties. | Non-radioactive; high-throughput. | Requires fluorescently labeled probes; potential for assay interference. |

| Label-Free Technologies (e.g., SPR) | Measures changes in physical properties upon binding (e.g., refractive index). | Real-time kinetic data; no labels required. | Can be lower throughput; may require more specialized equipment. |

| Computational Screening | Predicts binding based on 3D structures of the ligand and receptors. | Very high-throughput; cost-effective for initial screening. | Predictions require experimental validation; accuracy depends on model quality. |

Enzyme Interaction and Inhibition Studies of Butyl 2 Phenylpropyl Amine Hydrochloride

Monoamine Oxidase (MAO) Inhibition (in vitro)

Monoamine oxidases (MAOs) are a family of enzymes crucial for the degradation of monoamine neurotransmitters. nih.gov Their inhibition can have significant physiological effects. MAOs exist in two primary isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity. mdpi.com

MAO-A Inhibition Profile

Studies have investigated the inhibitory effects of various compounds on MAO-A. For instance, research into polyamine analogs has shown that modifications to the chemical scaffold can significantly impact MAO-A inhibitory potency. mdpi.com The introduction of a dianiline moiety, for example, was found to greatly improve the inhibitory activity against the MAO-A isoform. mdpi.com The catalytic pocket of MAO-A is characterized as a predominantly hydrophobic tunnel, and the structural rigidity of an inhibitor can contribute to its stabilization within this pocket. mdpi.com

While general studies on MAO-A inhibitors are prevalent, specific in vitro data on the MAO-A inhibition profile of Butyl(2-phenylpropyl)amine (B3145341) hydrochloride is not available in the reviewed scientific literature.

MAO-B Inhibition Profile

Similar to MAO-A, the inhibition of MAO-B is a key area of research, particularly in the context of neurodegenerative diseases. nih.gov The expression level of MAO-B in the human brain is notably higher than that of MAO-A and increases with age. nih.gov The development of potent and selective MAO-B inhibitors is an active field of study. nih.gov For example, the replacement of a dipiperidine moiety with a dianiline in certain polyamine analogs has been shown to dramatically enhance inhibitory potency against MAO-B. mdpi.com

Despite the broad interest in MAO-B inhibitors, specific research detailing the in vitro MAO-B inhibition profile of Butyl(2-phenylpropyl)amine hydrochloride could not be identified in the available scientific literature.

Phospholipase Inhibition

Phospholipases are enzymes that hydrolyze phospholipids (B1166683) into fatty acids and other lipophilic substances. nih.gov Their activity is fundamental to various cellular processes.

Lysosomal Phospholipase A₂ (LPLA₂) Inhibition

Lysosomal phospholipase A₂ (LPLA₂), also known as PLA2G15, is a key enzyme in the catabolism of phospholipids within lysosomes. nih.gov Inhibition of this enzyme is linked to drug-induced phospholipidosis, a condition characterized by the excessive accumulation of phospholipids. nih.gov A study involving a library of 163 drugs demonstrated that 144 of these compounds inhibited LPLA₂ activity, highlighting that this enzyme is a common target for cationic amphiphilic drugs. nih.gov

However, the specific inhibitory activity of this compound against Lysosomal Phospholipase A₂ has not been specifically documented in the reviewed studies.

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) is the enzyme responsible for generating N-acylethanolamines (NAEs), a class of endogenous lipid signaling molecules. nih.gov Unlike other phospholipase D enzymes, NAPE-PLD does not catalyze a transphosphatidylation reaction. nih.gov Studies on plant-derived NAEs have shown they can be potent inhibitors of other PLD isoforms, with their inhibitory activity often increasing with decreasing acyl chain length and unsaturation. nih.gov

Specific data on the inhibition of N-Acylphosphatidylethanolamine Phospholipase D by this compound is not present in the currently available scientific literature.

Arginase Enzyme Activity Modulation

Arginase is a manganese-containing metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea (B33335). nih.gov This enzyme plays a critical role in the urea cycle and modulates various cellular processes. nih.gov There are two isoforms, Arginase I and Arginase II, which differ in their tissue distribution and subcellular localization. nih.gov The modulation of arginase activity is a significant factor in the context of the immune response and various diseases. nih.gov

Information regarding the specific modulation of arginase enzyme activity by this compound is not available in the reviewed scientific literature.

Currently, there is a lack of publicly available scientific literature detailing specific enzyme interaction and inhibition studies for the compound this compound. Extensive searches for research data on its effects on Insulin-Regulated Aminopeptidase (IRAP) and other enzyme systems, including kinetic analyses, did not yield any specific results for this particular compound.

Scientific research has, however, explored the enzymatic interactions of structurally related compounds. For instance, β-Methylphenethylamine (BMPEA), a positional isomer of amphetamine, and its N-methylated analog have been shown to act as substrates for norepinephrine (B1679862) transporters (NETs) and dopamine (B1211576) transporters (DATs). nih.gov These studies indicate a preference for interaction with NETs over DATs. nih.gov While this provides some insight into the potential activity of similar chemical structures, it does not directly address the specific interactions of this compound with IRAP or other enzyme systems.

Further research would be necessary to determine the specific enzyme inhibition profile and kinetic parameters of this compound.

Metabolic Pathways and Biotransformation of Butyl 2 Phenylpropyl Amine Hydrochloride Non Human Systems

In Vitro Metabolic Stability and Metabolite Identification in Hepatic Systems (non-human)

The liver is the primary site of metabolism for many xenobiotics, with hepatic microsomes and hepatocytes being the gold-standard in vitro models to assess metabolic stability and identify metabolites. These systems contain a rich complement of drug-metabolizing enzymes, including cytochrome P450s (CYPs) and various phase II enzymes.

Liver microsomes are subcellular fractions that are rich in CYP enzymes and are frequently used to determine the intrinsic clearance of a compound. In a typical microsomal stability assay, the test compound is incubated with liver microsomes (e.g., from rat, dog, or monkey) and necessary cofactors like NADPH. The disappearance of the parent compound over time is monitored, usually by LC-MS/MS.

While specific data for Butyl(2-phenylpropyl)amine (B3145341) hydrochloride is not publicly available, a hypothetical representation of metabolic stability data in rat liver microsomes is presented below.

| Time (minutes) | Percent Parent Compound Remaining |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 15 | 60 |

| 30 | 35 |

| 60 | 10 |

From such data, key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated to predict the metabolic fate of the compound in vivo.

Intact hepatocytes offer a more complete picture of metabolism as they contain both phase I and phase II enzymes, as well as transporters. wikipedia.org Incubation of a compound with cryopreserved or fresh hepatocytes allows for the identification of a broader range of metabolites, including products of conjugation reactions (e.g., glucuronidation, sulfation).

For a compound like this compound, hepatocyte incubations would likely reveal metabolites resulting from N-dealkylation, hydroxylation, and subsequent conjugation.

Identification of Key Metabolizing Enzymes (e.g., Cytochrome P450 isoforms)

The metabolism of amphetamine and its derivatives is well-documented to be mediated primarily by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov Specifically, CYP2D6 is a key enzyme in the metabolism of many amphetamine-like compounds. nih.govmdpi.com For instance, the structurally similar N-butylamphetamine is metabolized by CYP2D6. wikipedia.org It is therefore highly probable that CYP2D6 is also a major enzyme responsible for the metabolism of this compound. Other CYP isoforms may also contribute to a lesser extent.

Investigation of N-Dealkylation Pathways

N-dealkylation, the cleavage of an N-alkyl group, is a common metabolic pathway for secondary and tertiary amines. nih.govresearchgate.net This reaction is often catalyzed by CYP enzymes. researchgate.net For this compound, N-dealkylation would involve the removal of the butyl group to yield 2-phenylpropylamine (B128651) (amphetamine). Studies on the analogous compound, N-butylamphetamine, have shown that it undergoes N-dealkylation to form amphetamine. wikipedia.org This process is a significant metabolic route for many N-substituted amphetamine derivatives. nih.gov

Characterization of Other Biotransformation Reactions (e.g., hydroxylation)

Besides N-dealkylation, hydroxylation is another major biotransformation pathway for amphetamine-like compounds. This can occur on the aromatic ring or the alkyl side chain. Aromatic hydroxylation, particularly at the para-position of the phenyl ring, is a common metabolic step for amphetamines, leading to the formation of hydroxylated metabolites. wikipedia.org For example, amphetamine is metabolized to 4-hydroxyamphetamine. wikipedia.org It is plausible that this compound undergoes similar aromatic hydroxylation. Benzylic hydroxylation (at the carbon adjacent to the phenyl ring) is also a possible metabolic route.

Excretion Pathways and Metabolite Profiling in Animal Models (non-human)

Following metabolism, the resulting metabolites and any remaining parent drug are excreted from the body. Studies in rats have shown that amphetamine and its metabolites are primarily excreted in the urine. nih.govnih.govportlandpress.com For instance, after administration of amphetamine to rats, a significant portion of the dose is excreted in the urine as conjugated 4-hydroxyamphetamine. portlandpress.com Biliary excretion also plays a role, with metabolites like the glucuronide of 4-hydroxyamphetamine being found in the bile of rats. nih.govnih.govportlandpress.com

A metabolite profiling study in a non-human animal model, such as the rat, for this compound would likely identify the following in urine and feces:

Unchanged this compound

2-phenylpropylamine (from N-dealkylation)

Hydroxylated metabolites (e.g., 4-hydroxy-butyl(2-phenylpropyl)amine)

Conjugated metabolites (e.g., glucuronide and sulfate (B86663) conjugates of hydroxylated metabolites)

The relative abundance of these metabolites would provide a comprehensive picture of the drug's disposition.

Computational and Theoretical Studies of Butyl 2 Phenylpropyl Amine Hydrochloride

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for predicting how a molecule like Butyl(2-phenylpropyl)amine (B3145341) hydrochloride might interact with its biological target, such as a monoamine transporter or receptor.

The primary goal of molecular docking is to predict the binding pose of a ligand in the active site of a protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and then using a scoring function to rank them. Scoring functions estimate the binding affinity (e.g., in kcal/mol), with lower scores typically indicating a more favorable interaction.

For phenethylamine (B48288) derivatives, docking simulations have been used to explore their interactions with targets like the human dopamine (B1211576) transporter (hDAT). biomolther.orgnih.gov In such a study, the three-dimensional structure of the hDAT is obtained, and the ligand, Butyl(2-phenylpropyl)amine hydrochloride, would be computationally placed into the binding site. The simulation would then identify the most stable binding pose and provide a predicted binding affinity. For instance, in a docking study of β-phenethylamine derivatives, different scoring functions such as Vina, Vinardo, and Autodock4 (AD4) were used to enhance the confidence in the predicted binding poses. biomolther.org

Once a plausible binding mode is predicted, the specific intermolecular interactions between the ligand and the amino acid residues of the receptor are analyzed. These interactions are critical for the stability of the ligand-receptor complex. Key interactions include:

Hydrogen Bonds: These are formed between a hydrogen atom (donor) and an electronegative atom like oxygen or nitrogen (acceptor). The amine group of this compound is a potential hydrogen bond donor.

Hydrophobic Interactions: These occur between the nonpolar parts of the ligand (like the phenyl and butyl groups) and nonpolar residues in the receptor's binding site.

Electrostatic Interactions: These include ionic bonds (salt bridges) between charged groups, such as the protonated amine of the hydrochloride salt and a negatively charged amino acid residue (e.g., Aspartate or Glutamate).